molecular formula C20H15Cl2NO5S B301125 Ethyl (2-chloro-4-{[3-(4-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetate

Ethyl (2-chloro-4-{[3-(4-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetate

货号 B301125
分子量: 452.3 g/mol
InChI 键: VCIFROBPQCVDGY-YVLHZVERSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ethyl (2-chloro-4-{[3-(4-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetate, also known as COTI-2, is a small molecule inhibitor that has shown promising results in preclinical studies for various types of cancer. It is a synthetic compound that was developed by Critical Outcome Technologies Inc. (COTI), a biotechnology company based in Canada.

作用机制

Ethyl (2-chloro-4-{[3-(4-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetate works by binding to the mutant p53 protein and stabilizing its structure. This leads to the reactivation of the p53 pathway, which is responsible for regulating cell growth and apoptosis. The reactivation of the p53 pathway leads to the induction of cell cycle arrest and apoptosis in cancer cells. Ethyl (2-chloro-4-{[3-(4-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetate has also been shown to inhibit the migration and invasion of cancer cells.
Biochemical and Physiological Effects:
Ethyl (2-chloro-4-{[3-(4-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetate has been shown to have minimal toxicity in normal cells and tissues. It has been shown to selectively target cancer cells with mutant p53, while sparing normal cells with wild-type p53. Ethyl (2-chloro-4-{[3-(4-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetate has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of cancer cell growth and proliferation.

实验室实验的优点和局限性

The main advantage of Ethyl (2-chloro-4-{[3-(4-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetate is its specificity for mutant p53, which makes it a promising candidate for cancer therapy. Its low toxicity in normal cells and tissues also makes it a safer alternative to traditional chemotherapy. However, the synthesis of Ethyl (2-chloro-4-{[3-(4-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetate is complex and time-consuming, which can limit its availability for research. Additionally, the mechanism of action of Ethyl (2-chloro-4-{[3-(4-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetate is still not fully understood, which can make it challenging to optimize its use in cancer therapy.

未来方向

There are several future directions for the research and development of Ethyl (2-chloro-4-{[3-(4-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetate. One direction is to optimize the synthesis method to increase the yield and purity of the compound. Another direction is to further investigate the mechanism of action of Ethyl (2-chloro-4-{[3-(4-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetate to better understand its effects on cancer cells. Additionally, clinical trials are needed to evaluate the safety and efficacy of Ethyl (2-chloro-4-{[3-(4-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetate in humans. Finally, combination therapy with Ethyl (2-chloro-4-{[3-(4-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetate and other anticancer agents may be explored to enhance its therapeutic effects.

合成方法

The synthesis of Ethyl (2-chloro-4-{[3-(4-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetate involves a multistep process that starts with the reaction of 4-chlorophenyl isothiocyanate with ethyl 2-(4-hydroxyphenoxy)acetate in the presence of triethylamine. The resulting intermediate is then treated with 2,4-thiazolidinedione and 4-dimethylaminopyridine to yield the final product, Ethyl (2-chloro-4-{[3-(4-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetate. The overall yield of the synthesis is around 25%.

科学研究应用

Ethyl (2-chloro-4-{[3-(4-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetate has been extensively studied for its potential as an anticancer agent. It has shown promising results in preclinical studies for various types of cancer, including breast cancer, ovarian cancer, colon cancer, and lung cancer. Ethyl (2-chloro-4-{[3-(4-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetate works by inhibiting the mutant p53 protein, which is commonly found in many types of cancer. Mutant p53 is known to promote cancer cell survival and growth, and inhibiting its activity can lead to cancer cell death. Ethyl (2-chloro-4-{[3-(4-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetate has also been shown to sensitize cancer cells to chemotherapy and radiation therapy.

属性

产品名称

Ethyl (2-chloro-4-{[3-(4-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetate

分子式

C20H15Cl2NO5S

分子量

452.3 g/mol

IUPAC 名称

ethyl 2-[2-chloro-4-[(Z)-[3-(4-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]acetate

InChI

InChI=1S/C20H15Cl2NO5S/c1-2-27-18(24)11-28-16-8-3-12(9-15(16)22)10-17-19(25)23(20(26)29-17)14-6-4-13(21)5-7-14/h3-10H,2,11H2,1H3/b17-10-

InChI 键

VCIFROBPQCVDGY-YVLHZVERSA-N

手性 SMILES

CCOC(=O)COC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=O)S2)C3=CC=C(C=C3)Cl)Cl

SMILES

CCOC(=O)COC1=C(C=C(C=C1)C=C2C(=O)N(C(=O)S2)C3=CC=C(C=C3)Cl)Cl

规范 SMILES

CCOC(=O)COC1=C(C=C(C=C1)C=C2C(=O)N(C(=O)S2)C3=CC=C(C=C3)Cl)Cl

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。